An In-Depth Technical Guide to the Synthesis of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one
An In-Depth Technical Guide to the Synthesis of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to 6-methoxy-3,4-dihydro-1H-carbazol-2(9H)-one, a heterocyclic scaffold of significant interest to researchers, scientists, and drug development professionals. The carbazole nucleus is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1] This guide focuses on the well-established Fischer indole synthesis as the core method for constructing the carbazole framework. While providing a detailed look at the synthesis of related isomers, this document also proposes a scientifically sound pathway for the synthesis of the 2-oxo target molecule. The content herein is structured to provide not only procedural details but also the underlying mechanistic principles and experimental rationale, empowering researchers to understand and adapt these methods for their specific needs.
Introduction: The Significance of the Carbazole Scaffold
Carbazole and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and materials science. The rigid, planar structure of the carbazole ring system imparts unique photophysical and electronic properties, leading to applications in organic light-emitting diodes (OLEDs) and other electronic devices. In the realm of drug discovery, the tetrahydrocarbazole core is a key pharmacophore found in numerous biologically active compounds.[2] These molecules have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anti-cancer, anti-inflammatory, and neuroprotective effects. The methoxy substituent on the carbazole ring can further modulate the biological activity and provides a handle for additional chemical modifications.
The target molecule of this guide, 6-methoxy-3,4-dihydro-1H-carbazol-2(9H)-one, is a functionalized tetrahydrocarbazolone. The presence of the ketone functionality offers a reactive site for further derivatization, making it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.
The Cornerstone of Carbazole Synthesis: The Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most widely used and versatile methods for the construction of the indole ring system, the core of the carbazole structure.[3] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a suitable ketone or aldehyde.[4]
The Underlying Mechanism
The currently accepted mechanism of the Fischer indole synthesis is a multi-step process that beautifully illustrates several fundamental principles of organic chemistry:
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Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of an arylhydrazine with a ketone to form an arylhydrazone.
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Tautomerization: The hydrazone then undergoes tautomerization to its enamine isomer.
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[3][3]-Sigmatropic Rearrangement: The key step of the synthesis is a[3][3]-sigmatropic rearrangement of the protonated enamine, which forms a new carbon-carbon bond.
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Rearomatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a cyclic aminal.
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Elimination: Finally, the elimination of ammonia under acidic conditions leads to the formation of the stable indole ring.
Synthetic Pathways to Methoxy-substituted Tetrahydrocarbazolones
The general strategy for the synthesis of 6-methoxy-tetrahydrocarbazolones via the Fischer indole synthesis involves the reaction of 4-methoxyphenylhydrazine with a suitable cyclic ketone precursor. The position of the carbonyl group in the final product is determined by the structure of the starting cyclohexanone derivative.
Synthesis of the 1-Oxo Isomer: A Case Study
The synthesis of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one provides a well-documented example of the Fischer indole synthesis in action.[3] This synthesis utilizes cyclohexane-1,2-dione as the carbonyl component. The reaction proceeds by forming the hydrazone at the more reactive ketone, followed by the acid-catalyzed cyclization.
Experimental Protocol: Synthesis of 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one [3]
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Materials:
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2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone (1.0 eq)
-
Glacial Acetic Acid
-
Concentrated Hydrochloric Acid
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Petroleum Ether
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Ethyl Acetate
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Ethanol (for recrystallization)
-
-
Procedure:
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A solution of 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone in a mixture of acetic acid and hydrochloric acid is refluxed for 2 hours.
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The reaction progress is monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is cooled and poured into cold water with stirring to precipitate the crude product.
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The solid is collected by filtration and purified by column chromatography on silica gel using a petroleum ether-ethyl acetate mixture as the eluent.
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The purified product is recrystallized from ethanol to yield the pure 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one.
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Synthesis of the 4-Oxo Isomer
The synthesis of 6-methoxy-1,2,3,9-tetrahydro-4H-carbazol-4-one is achieved by reacting 4-methoxyphenylhydrazine hydrochloride with 1,3-cyclohexanedione.[5] The reaction can be carried out in a one-pot procedure.
Experimental Protocol: Synthesis of 6-methoxy-1,2,3,9-tetrahydro-4H-carbazol-4-one [5]
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Materials:
-
4-methoxyphenylhydrazine hydrochloride (1.0 eq)
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1,3-cyclohexanedione (1.0 eq)
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Ethanol
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Water
-
-
Procedure:
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1,3-Cyclohexanedione is added to a solution of 4-methoxyphenylhydrazine hydrochloride in a mixture of ethanol and water.
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The resulting solution is stirred at room temperature for 3 hours and then refluxed for 14 hours.
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After cooling to ambient temperature, the reaction mixture is poured into water to precipitate the solid product.
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The product is collected by filtration and dried in vacuo.
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Proposed Synthetic Pathway for 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one
While direct and detailed experimental protocols for the synthesis of the target 2-oxo isomer are not as prevalent in the literature as for the 1-oxo and 4-oxo isomers, a plausible and efficient synthetic route can be designed based on the foundational principles of the Fischer indole synthesis. The key to accessing the 2-oxo carbazole is the selection of a suitable cyclohexanone precursor that will direct the formation of the carbonyl group to the desired position. A logical starting material for this purpose is a protected or masked equivalent of cyclohexane-1,2-dione, where one carbonyl is selectively reacted to form the hydrazone.
A more direct and likely successful approach involves the use of a β-keto ester of cyclohexane, such as 2-carbomethoxy-cyclohexanone. The Japp-Klingemann reaction provides a robust method for the synthesis of the required hydrazone intermediate from such a β-keto ester.
The Japp-Klingemann Reaction: A Gateway to Hydrazone Intermediates
The Japp-Klingemann reaction is a powerful tool for the synthesis of arylhydrazones from β-keto acids or their esters and aryldiazonium salts.[6] This reaction offers a reliable method to prepare the specific hydrazone required for the subsequent Fischer indole cyclization to form the 2-oxo carbazole.
Proposed Two-Step Synthesis
A robust two-step synthesis for 6-methoxy-3,4-dihydro-1H-carbazol-2(9H)-one is proposed, leveraging the Japp-Klingemann reaction followed by the Fischer indole synthesis.
Step 1: Synthesis of the Hydrazone Intermediate via the Japp-Klingemann Reaction
The first step involves the synthesis of the key hydrazone intermediate from 4-methoxyaniline and 2-oxocyclohexane-1-carboxylic acid ethyl ester.
Proposed Experimental Protocol: Synthesis of Ethyl 2-((4-methoxyphenyl)hydrazono)cyclohexane-1-carboxylate
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Materials:
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4-methoxyaniline (1.0 eq)
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Sodium Nitrite (1.0 eq)
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Concentrated Hydrochloric Acid
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Ethyl 2-oxocyclohexane-1-carboxylate (1.0 eq)
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Sodium Acetate
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Ethanol
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Water
-
-
Procedure:
-
A solution of 4-methoxyaniline in hydrochloric acid and water is cooled to 0-5 °C.
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A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
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In a separate flask, ethyl 2-oxocyclohexane-1-carboxylate is dissolved in ethanol, and sodium acetate is added.
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The freshly prepared diazonium salt solution is added slowly to the β-keto ester solution at 0-5 °C.
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The reaction mixture is stirred at low temperature for a specified time and then allowed to warm to room temperature.
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The precipitated hydrazone is collected by filtration, washed with water, and dried.
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Step 2: Fischer Indole Cyclization to 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one
The synthesized hydrazone is then cyclized under acidic conditions to yield the final product.
Proposed Experimental Protocol: Synthesis of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one
-
Materials:
-
Ethyl 2-((4-methoxyphenyl)hydrazono)cyclohexane-1-carboxylate (1.0 eq)
-
Glacial Acetic Acid or Polyphosphoric Acid (PPA)
-
Ethanol (for recrystallization)
-
-
Procedure:
-
The hydrazone intermediate is heated in glacial acetic acid or polyphosphoric acid.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
Upon completion, the reaction mixture is cooled and poured into ice-water to precipitate the crude product.
-
The solid is collected by filtration, washed with water, and then a dilute sodium bicarbonate solution to neutralize any remaining acid.
-
The crude product is purified by column chromatography or recrystallization from a suitable solvent like ethanol.
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Data Presentation
The following table summarizes the key reactants and expected products for the synthesis of the different isomers of 6-methoxy-tetrahydrocarbazolone.
| Target Isomer | Phenylhydrazine Precursor | Cyclohexanone Precursor |
| 1-Oxo | 4-Methoxyphenylhydrazine | Cyclohexane-1,2-dione |
| 2-Oxo (Proposed) | 4-Methoxyphenylhydrazine | Ethyl 2-oxocyclohexane-1-carboxylate |
| 4-Oxo | 4-Methoxyphenylhydrazine | 1,3-Cyclohexanedione |
Conclusion
This technical guide has detailed the primary synthetic strategies for accessing 6-methoxy-substituted tetrahydrocarbazolones, with a particular focus on the Fischer indole synthesis. While established protocols exist for the 1-oxo and 4-oxo isomers, a plausible and scientifically sound two-step pathway for the synthesis of the target molecule, 6-methoxy-3,4-dihydro-1H-carbazol-2(9H)-one, has been proposed. This proposed route, utilizing the Japp-Klingemann reaction to construct the key hydrazone intermediate followed by an acid-catalyzed Fischer indole cyclization, offers a high probability of success for researchers in the field. The versatility of the carbazole scaffold and the potential for further functionalization of the 2-oxo position make this synthetic route a valuable tool for drug discovery and development professionals. Further experimental validation of the proposed pathway is encouraged to optimize reaction conditions and fully characterize the target molecule.
References
- ACG Publications. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol.
- Sridharan, M., Rajendra Prasad, K. J., Gunaseelan, A. T., Thiruvalluvar, A., & Linden, A. (2008). 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. Acta Crystallographica Section E: Structure Reports Online, 64(4), o763–o764.
- Google Patents. (2008). CN101235012A - The preparation method of 6-methoxy-1,2,3,9-tetrahydro-4H-carbazol-4-one.
- Sheng, R., Shen, L., Chen, Y.-Q., & Hu, Y.-Z. (2009). Convenient and Efficient Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis.
- Taylor & Francis Online. (2009). Convenient and Efficient Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis.
- Chaudhari, T. Y., Patil, S. A., & Bele, A. A. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews, 13(1), 160-171.
- Taber, D. F., & Stachel, S. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 53937-53951.
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved from [Link]
-
Request PDF. (n.d.). Recent approaches to the synthesis of tetrahydrocarbazoles. Retrieved from [Link]
-
YouTube. (2023, December 17). 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ). Retrieved from [Link]
- Zukerman-Schpector, J., Maganhi, F. H., Stefani, H. A., & Comasseto, J. V. (2009). 2-(4-Methoxyphenylsulfinyl)cyclohexan-1-one. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1075.
- American Chemical Society. (2021). Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones. The Journal of Organic Chemistry, 86(14), 9574–9585.
- PubMed. (2008). 6-Meth-oxy-2,3,4,9-tetra-hydro-1H-carbazol-1-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o763–o764.
- Pausacker, K. H. (1950). The Fischer indole synthesis. Part III. The cyclisation of the phenylhydrazones of some 2-substituted cyclohexanones. Journal of the Chemical Society (Resumed), 621-625.
-
Sci-Hub. (n.d.). 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. Retrieved from [Link]
-
J-Global. (n.d.). One-Pot Synthesis of 6-Methoxy-1,2,3,9-tetrahydro-4H-carbazol-4-one Oxime. Retrieved from [Link]
- Google Patents. (2024). WO2024145422A1 - Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives.
- The Journal of Organic Chemistry. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry, 87(23), 15485–15494.
- Semantic Scholar. (2023). Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic acids. Chimica Techno Acta, 10(1).
-
ResearchGate. (2001). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Retrieved from [Link]
Sources
- 1. wjarr.com [wjarr.com]
- 2. researchgate.net [researchgate.net]
- 3. 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. CN101235012A - The preparation method of 6-methoxy-1,2,3,9-tetrahydro-4H-carbazol-4-one - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
